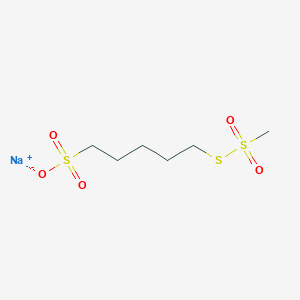

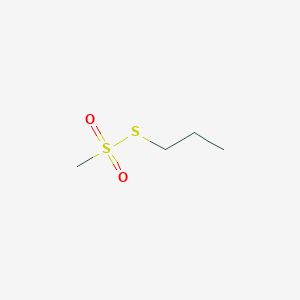

Propyl methanethiosulfonate

Vue d'ensemble

Description

Propyl methanethiosulfonate (PMTS) is an organosulfur compound used in a variety of scientific research applications. It is an alkylthiosulfonate, which is a sulfur-containing compound that contains an alkyl group. PMTS is commonly used in biochemical and physiological research, as well as in laboratory experiments. It is a versatile compound that is used in a variety of different research applications.

Applications De Recherche Scientifique

Inhibition of Choline Acetyltransferase : Methyl methanethiolsulfonate, a compound similar to propyl methanethiosulfonate, has been found to inhibit choline acetyltransferase by reacting with the thiol group of coenzyme A. This reaction leads to the synthesis of various disulfides and acetyl-CoA inhibitors, indicating potential applications in enzyme inhibition and neurochemistry (Currier & Mautner, 1977).

Cancer Research : Methanethiosulfonate derivatives, including this compound, show potential as scaffolds for the preparation of direct STAT3 inhibitors. Some of these derivatives demonstrate moderate antiproliferative activity on HCT-116 cancer cells, suggesting a role in cancer research and treatment (Gabriele et al., 2014).

Biomaterials and Biosensors : Thiol-reactive thiosulfonate group-containing copolymers can be conjugated with thiol-containing molecules to create redox-responsive hydrogels. This property is valuable in developing biomaterials and biosensors (Arslan, Sanyal, & Sanyal, 2020).

Enzyme Inhibition and Protein Protection : S-methyl methanethiosulfonate (MMTS), a related compound, is known for its ability to trap thiol-disulfide states in proteins and generate additional disulfide bonds in vitro. This characteristic offers new applications in research, pharmaceuticals, and biotechnology, where enzyme inhibition and protein protection are critical (Karala & Ruddock, 2007).

Chemical Structure Analysis : Studies on the molecular and vibrational structure of thiosulfonate S-esters, which include this compound, show distinct vibrational transitions based on the alkyl group's orientation attached to the sulfonylic sulfur atom. This research has implications for understanding the chemical structure and properties of these compounds (Luu, Duus, & Spanget-Larsen, 2013).

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Propyl methanethiosulfonate is used in the Substituted Cysteine Accessibility Method (SCAM), a biochemical approach to analyze the water accessibility and the spatial distance of particular cysteine residues substituted in the target protein . It reacts specifically with the cysteine residues facing the hydrophilic environment .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a cysteine modifier. It can influence cell function by modifying the structure and function of proteins that contain cysteine residues .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with cysteine residues. It specifically reacts with the cysteine residues facing the hydrophilic environment, which can lead to changes in protein structure and function .

Propriétés

IUPAC Name |

1-methylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHJPLSCKRFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336155 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24387-69-7 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Propyl Methanethiosulfonate interact with its target and what are the downstream effects?

A1: this compound (PMTS) acts as an irreversible agonist on ligand-gated ion channels like glycine receptors (GlyRs) and GABAA receptors. It achieves this by covalently binding to cysteine residues introduced through mutagenesis at specific sites within the transmembrane domains of these receptors [, ]. This binding leads to prolonged enhancement of receptor function, mimicking the effects of alcohols and some anesthetics. This mechanism suggests that these specific binding sites are crucial for the action of anesthetics on these receptors.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: While the provided excerpts do not delve into the detailed molecular formula, weight, or spectroscopic data of this compound, they consistently utilize its full chemical name. For comprehensive information on these aspects, it's recommended to consult chemical databases or resources like PubChem or ChemSpider.

Q3: How does this compound impact the function of potassium channels?

A3: Research on Kir6.2 inward rectifier K+ channels shows that while this compound itself doesn't modify the channel, it can enter the inner cavity and cause voltage-dependent block []. This highlights the molecule's ability to interact with ion channels in a size-dependent manner, even without covalent modification.

Q4: How does the structure of this compound relate to its activity on GlyRs?

A4: Studies on α1 GlyRs demonstrate that the length of the alkyl chain in methanethiosulfonate derivatives significantly impacts their effects [, ]. PMTS, with its propyl chain, effectively enhances GlyR function. Modifying this chain length, even slightly, alters the molecule's ability to potentiate the receptor, indicating a precise structural requirement for its activity.

Q5: Are there specific amino acid residues crucial for this compound action on its targets?

A5: Research has pinpointed specific amino acid residues crucial for PMTS action. For instance, in GlyRs, mutating serine at position 267 (S267C) within the transmembrane domain creates a target for covalent binding by PMTS [, ]. This binding enhances GlyR currents, mimicking the effects of ethanol and chloroform. Similarly, cysteine mutations introduced at specific sites in the second transmembrane domain of other receptors, like GABAA receptors, also render them susceptible to irreversible potentiation by PMTS [].

Q6: What insights do studies using this compound provide about anesthetic binding sites?

A6: Utilizing PMTS as a tool has provided significant insights into anesthetic binding sites on ligand-gated ion channels. When PMTS covalently occupies a specific site in GlyRs and GABAA receptors, these receptors lose their sensitivity to potentiation by other anesthetics like octanol, enflurane, and isoflurane []. This strongly suggests that PMTS and these anesthetics share a common binding site, highlighting the importance of this site in mediating anesthetic effects.

Q7: Does this compound affect all subunits within a pentameric receptor equally?

A7: Interestingly, research on GlyRs, which assemble as pentameric channels, reveals that PMTS binding to a single subunit within the pentamer is sufficient to enhance the entire receptor's currents []. This finding underscores the potent modulatory effect of PMTS and suggests a potential cooperative mechanism within the receptor complex.

Q8: What is the significance of this compound's effects on P2X2 receptors?

A8: PMTS demonstrates unique effects on P2X2 receptors, a different class of ligand-gated ion channels. By attaching to a cysteine mutation at position 328 (I328C) within the second transmembrane domain, PMTS can directly open the channel, bypassing the need for ATP binding []. This activation method, independent of the natural ligand, provides valuable insights into the P2X2 receptor's gating mechanism and the role of specific transmembrane domains in channel opening.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)